![molecular formula C8H2Cl2F6 B2823636 1,4-Bis(trifluoromethyl)-2,6-dichlorobenzene CAS No. 1805517-15-0](/img/structure/B2823636.png)
1,4-Bis(trifluoromethyl)-2,6-dichlorobenzene
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Overview
Description
1,4-Bis(trifluoromethyl)-2,6-dichlorobenzene is a chemical compound with the molecular formula C8H4F6 . It has been used as a new acceptor in the design and synthesis of emitters exhibiting efficient thermally activated delayed fluorescence and electroluminescence .
Synthesis Analysis
The compound has been synthesized using phenoxazine, phenothiazine, or 9,9-dimethyl-9-10-dihydroacridine as donor moieties . The synthesis process involves Buchwald–Hartwig coupling reactions of 1,4-dibromo-2,5-bis(trifluoromethyl)benzene with these donor moieties in the presence of tris(dibenzylideneacetone)dipalladium(0) and X-Phos at 110°C .Molecular Structure Analysis
The molecules of this compound exhibit large dihedral angles between the donor and acceptor moieties, which are close to 80° as shown by single crystal X-ray analysis and theoretical calculations . The compounds show very broad charge-transfer-state (1CT) absorption, which can be accounted for by multiple 1CTs as indicated by quantum molecular dynamics simulations .Chemical Reactions Analysis
The magnitude of oscillatory strength increases with deviation away from the orthogonality of the dihedral angle between the donor and acceptor and the presence of in-plane bending of the two donors where the donors swing back and forth with respect to the acceptor at C–N bonds . The localised triplet excited states (3LEs) were experimentally obtained .Physical And Chemical Properties Analysis
The compound has a molecular weight of 214.1078 . It exhibits good thermal stability, with the glass transition temperatures increasing from 135.9°C to 146.4°C . The tensile strength of modified epoxy resins increased from 40.4 MPa to 92.3 MPa .Mechanism of Action
Although a very small and similar singlet and triplet splitting of ca. 20 meV was observed for the compounds, its reverse intersystem crossing rates were different and ranged from 1.92 × 10^4 to 5.45 × 10^5 s^−1 due to the different energy gap between the 1CT and 3LE . A 9,9-dimethyl-9-10-dihydroacridine based compound was shown to be a promising cyan TADF emitter .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1,3-dichloro-2,5-bis(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Cl2F6/c9-4-1-3(7(11,12)13)2-5(10)6(4)8(14,15)16/h1-2H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCLDZIDRUZYLMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C(F)(F)F)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Cl2F6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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